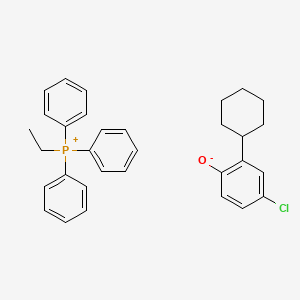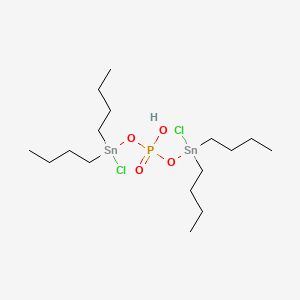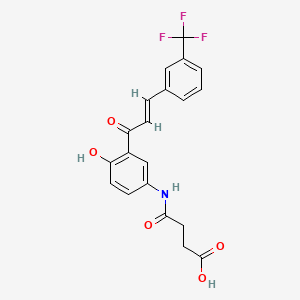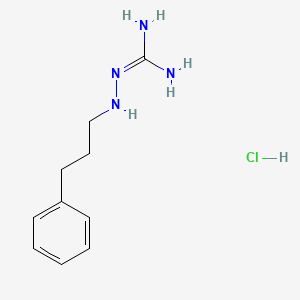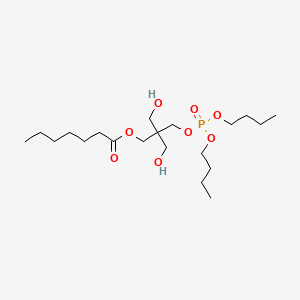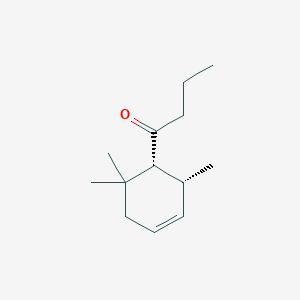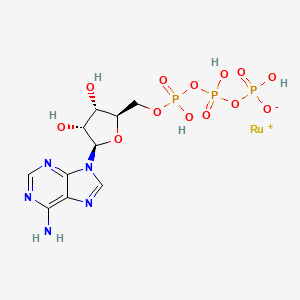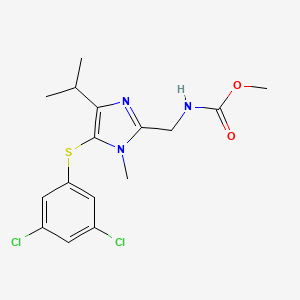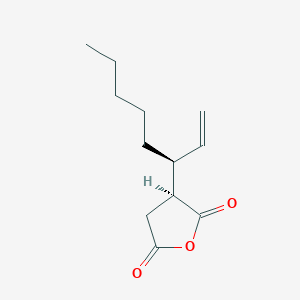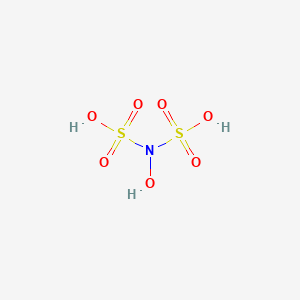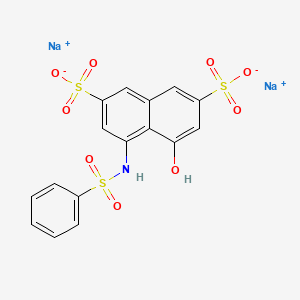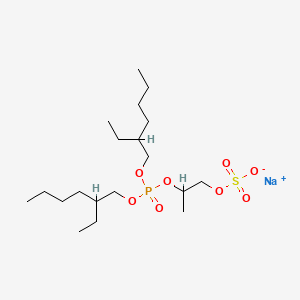
Sodium bis(2-ethylhexyl) methyl-2-(sulphonatooxy)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bis(2-ethylhexyl) methyl-2-(sulphonatooxy)ethyl phosphate: is an organophosphorus compound with a complex structure. It is known for its surfactant properties and is used in various industrial applications. The compound’s molecular formula is C19H40NaO8PS, and it has a molecular weight of 482.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(2-ethylhexyl) methyl-2-(sulphonatooxy)ethyl phosphate typically involves the esterification of phosphoric acid with 2-ethylhexanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the esterification and sulfonation processes .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and sulfonation processes. The raw materials, including phosphoric acid and 2-ethylhexanol, are reacted in reactors under controlled conditions. The product is then purified and neutralized with sodium hydroxide to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium bis(2-ethylhexyl) methyl-2-(sulphonatooxy)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphite esters.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite esters.
Substitution: Various substituted phosphates.
Scientific Research Applications
Chemistry: In chemistry, sodium bis(2-ethylhexyl) methyl-2-(sulphonatooxy)ethyl phosphate is used as a surfactant and emulsifying agent. It facilitates the formation of stable emulsions and is used in the synthesis of other organophosphorus compounds .
Biology: The compound is used in biological research for its surfactant properties. It aids in the solubilization of hydrophobic compounds and is used in the preparation of biological samples for analysis .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its surfactant properties help in the formulation of drug carriers and enhance the bioavailability of hydrophobic drugs .
Industry: Industrially, the compound is used in the formulation of detergents, lubricants, and anti-wear additives. Its ability to reduce surface tension makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of sodium bis(2-ethylhexyl) methyl-2-(sulphonatooxy)ethyl phosphate involves its surfactant properties. The compound reduces surface tension, allowing it to solubilize hydrophobic compounds and form stable emulsions. It interacts with molecular targets such as lipid membranes and proteins, facilitating the dispersion and stabilization of compounds in aqueous solutions .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phosphate: Similar in structure but lacks the sulfonate group.
Di(2-ethylhexyl) phosphate: Another similar compound with slight structural variations.
Sodium bis(2-ethylhexyl) phosphate: Similar but without the methyl-2-(sulphonatooxy)ethyl group.
Uniqueness: Sodium bis(2-ethylhexyl) methyl-2-(sulphonatooxy)ethyl phosphate is unique due to its sulfonate group, which enhances its surfactant properties. This makes it more effective in reducing surface tension and forming stable emulsions compared to its similar counterparts .
Properties
CAS No. |
97392-77-3 |
|---|---|
Molecular Formula |
C19H40NaO8PS |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
sodium;2-[bis(2-ethylhexoxy)phosphoryloxy]propyl sulfate |
InChI |
InChI=1S/C19H41O8PS.Na/c1-6-10-12-18(8-3)15-24-28(20,25-16-19(9-4)13-11-7-2)27-17(5)14-26-29(21,22)23;/h17-19H,6-16H2,1-5H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
QBSFNMHLFDGIAQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OC(C)COS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


